molecular formula C13H9FO2S B2450071 9H-Fluorene-2-sulfonyl fluoride CAS No. 2138342-24-0

9H-Fluorene-2-sulfonyl fluoride

Cat. No. B2450071
CAS RN: 2138342-24-0
M. Wt: 248.27
InChI Key: BNDUYGFODPENRX-UHFFFAOYSA-N
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Description

9H-Fluorene-2-sulfonyl fluoride is a chemical compound with the molecular formula C13H9FO2S . It has an average mass of 248.273 Da and a monoisotopic mass of 248.030731 Da .


Synthesis Analysis

Sulfonyl fluorides have been synthesized by treating toluene with fluorosulfonic acid . A strategic approach for the functionalization of 9H-fluorene involves the use of a single SNS ligand derived nickel complex . This protocol has been employed for a wide range of substrates, including substituted fluorenes and various alcohols .


Molecular Structure Analysis

The molecular structure of 9H-Fluorene-2-sulfonyl fluoride consists of a fluorene core with a sulfonyl fluoride group attached at the 2-position .


Chemical Reactions Analysis

Sulfonyl fluorides, such as 9H-Fluorene-2-sulfonyl fluoride, have been used in various chemical reactions. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . They have also been used in the synthesis of both alkylated and alkenylated fluorenes .

Scientific Research Applications

1. Synthesis Methods and Applications

  • Innovative Synthesis Techniques : Research has focused on developing efficient synthesis methods for fluorenes. For instance, a method involving Rh-catalyzed denitrogenative cyclization followed by hydrogenation produces N-tosylaminomethyl-substituted fluorenes (Seo, Jeon, Kim, Kim, & Lee, 2015).

  • Fuel Cell Applications : Novel sulfonated polyimides synthesized from diamines like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid have been studied for fuel cell applications due to their significant proton conductivities (Guo, Fang, Watari, Tanaka, Kita, & Okamoto, 2002).

2. Chemical Biology and Molecular Pharmacology

  • Bioactive Probes : Sulfonyl fluorides have gained attention as reactive probes in chemical biology and molecular pharmacology. Research efforts have been directed towards developing synthetic methods to expand their toolkit (Xu, Xu, Yang, Cao, & Liao, 2019).

  • Machine Learning in Synthesis : The application of machine learning to predict high-yielding conditions for sulfonyl fluoride synthesis, which can fluorinate various alcohol classes, has been explored (Nielsen, Ahneman, Riera, & Doyle, 2018).

3. Development of New Classes and Methods

  • New Classes of Sulfonyl Fluorides : Research has introduced new classes of sulfonyl fluoride hubs, like β-chloro alkenylsulfonyl fluorides, offering diverse reactivities and transformations (Nie, Xu, Hong, Zhang, Mao, & Liao, 2021).

  • Innovative Reagents for Synthesis : Development of new reagents, such as 1-bromoethene-1-sulfonyl fluoride, has enabled regioselective synthesis of functionalized isoxazoles (Leng & Qin, 2018).

4. Environmental and Biological Implications

  • Binding to Human Serum Albumin : Studies have shown that perfluoroalkane sulfonyl fluorides can non-covalently bind to human serum albumin, impacting drug binding and distribution (Jin, Chi, He, Pan, & Sun, 2019).

5. Electrochemical Approaches

Mechanism of Action

The mechanism of action of sulfonyl fluorides involves sulfur(vi)-fluoride exchange (SuFEx) processes . These processes have invigorated research into electrophilic species featuring a sulfur–fluorine bond .

Future Directions

Research into sulfonyl fluorides, including 9H-Fluorene-2-sulfonyl fluoride, is ongoing. The balance of reactivity and stability of these compounds is attractive for various applications, particularly their resistance to hydrolysis under physiological conditions . This has provided opportunities for synthetic chemists to develop new synthetic approaches .

properties

IUPAC Name

9H-fluorene-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDUYGFODPENRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-2-sulfonyl fluoride

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